molecular formula C13H22 B1142116 DI-TERT-BUTYLCYCLOPENTADIENE CAS No. 120937-44-2

DI-TERT-BUTYLCYCLOPENTADIENE

Cat. No.: B1142116
CAS No.: 120937-44-2
M. Wt: 178.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DI-TERT-BUTYLCYCLOPENTADIENE is a useful research compound. Its molecular formula is C13H22 and its molecular weight is 178.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Cyclopentadienone Cyclopentadienediyl Dithioketals and Diselenoketals : DI-TERT-BUTYLCYCLOPENTADIENE reacts with potassium tert-butoxide and elemental sulfur or selenium to form cyclopentadienes bridged by sulfur or selenium atoms. These compounds have unique structures and potential applications in organic synthesis (Thaler, Wurst, & Sladky, 2000); (Thaler, Wurst, & Sladky, 1998).

  • Reactions with Dihalocarbenes : this compound undergoes reactions with dihalocarbenes, leading to the efficient preparation of halobenzenes. This demonstrates its utility in the synthesis of organic compounds (Dehmlow & Bollmann, 1995).

  • Initiator for Polymerization : It has been used as an initiator in the polymerization of styrene, where its decomposition leads to the formation of polymers with specific end-groups. This highlights its role in polymer chemistry (Allen & Bevington, 1961).

  • Formation of Silacyclopropanes : this compound facilitates metal-catalyzed silylene transfer, leading to the formation of silacyclopropanes, indicating its potential in organosilicon chemistry (Ciraković, Driver, & Woerpel, 2004).

  • Synthesis of Ruthenium Complexes : It is involved in the selective alkylation of a doubly linked dicyclopentadiene ligand, leading to the formation of unique ruthenium complexes, which could have catalytic applications (Fier et al., 2012).

  • Environmental and Toxicological Studies : this compound derivatives like BHT and DBP have been studied for their environmental occurrence and toxicity, indicating the importance of understanding their impact on human health and the environment (Liu & Mabury, 2020).

  • Molecular Structure Analysis : The molecular structure and vibrational spectra of this compound derivatives have been studied, providing insights into its physicochemical properties (Mathammal et al., 2016).

Mechanism of Action

Target of Action

Di-tert-butylcyclopentadiene is primarily used as a building block in chemical synthesis . It serves as a precursor to many metal complexes, such as the olefin polymerization catalyst . The compound’s primary targets are therefore the reactants it interacts with in these synthesis processes.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, this compound reacts with excess potassium tert-butoxide in the presence of elemental selenium or sulfur to yield cyclopentadienes bridged by two or three selenium atoms through one or two diselenoketal functionalities, or bridged by sulfur atoms via one or two dithioketal functionalities .

Biochemical Pathways

This compound is involved in the synthesis of various metal complexes. These complexes can then participate in a variety of biochemical pathways, depending on their specific structures and properties . The downstream effects of these pathways can vary widely, from the production of new compounds in chemical reactions to the catalysis of polymerization processes .

Pharmacokinetics

Its physical and chemical properties, such as its solubility in organic solvents, boiling point, and density, can impact its behavior and availability in a chemical reaction .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can react with potassium tert-butoxide and elemental selenium or sulfur to form cyclopentadienes with various bridge structures . These new compounds can then be used in further reactions, such as the formation of metal complexes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pressure can all impact the course of the chemical reactions it participates in . Additionally, it should be protected from light and moisture, and it is stable for at least 2 years after receipt when stored at -20°C .

Properties

IUPAC Name

2,5-ditert-butylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADVPPBTEASJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C=CC(=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394029
Record name 2,5-Di-tert-butyl-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114987-03-0, 120937-44-2
Record name 2,5-Di-tert-butyl-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butylcyclopentadiene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are the common synthetic routes to obtain di-tert-butylcyclopentadiene?

A1: this compound is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide. This reaction often employs a phase-transfer catalyst and a strong base. [, ] For instance, one method utilizes Adogen 464 as the catalyst and potassium hydroxide as the base. [] The reaction yields a mixture of isomers, including 1,3-di-tert-butylcyclopentadiene and other possible configurations. [, ]

Q2: How does the presence of the tert-butyl groups influence the reactivity of this compound?

A2: The bulky tert-butyl groups exert significant steric hindrance, impacting the reactivity of this compound. This steric effect can influence the regioselectivity of subsequent reactions and the stability of the resulting metal complexes. For example, in the synthesis of pentaisopropylcyclopentadiene, the presence of multiple isopropyl groups leads to the formation of a mixture of isomers due to steric interactions. []

Q3: Can this compound act as a ligand in metal complexes, and what are the potential advantages?

A3: Yes, this compound can act as a ligand, particularly in the formation of metallocene complexes. [] The bulky tert-butyl substituents can impart several advantages to these complexes:

    Q4: Are there any reported examples of this compound derivatives used in the synthesis of unusual organometallic compounds?

    A4: Yes, research highlights the use of this compound in synthesizing organoselenium compounds. [] For example, reacting this compound with potassium tert-butoxide and selenium results in the formation of cyclopentadiene rings bridged by selenium atoms. This reaction produces intriguing molecules like 2,5,4′,6′-Tetra-tert-butyl-5′H-spirocyclopentane-1,2′-cyclopenta[b][1,3]diselena-2,4-diene (1) and 1,3,5,7-tetra-tert-butyl-3a,7a-dihydro-3a,7a-epi-selenodicyclopenta[b,e][1,4]diselenine (2), characterized using X-ray diffraction. []

    Q5: Is there any information available regarding the analytical characterization of this compound?

    A5: this compound is typically analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to assess its purity and identify the different isomers present. [] The isomers can be distinguished based on their different retention times and fragmentation patterns in the mass spectrometer.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.